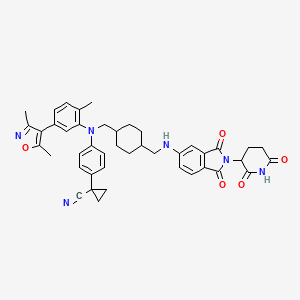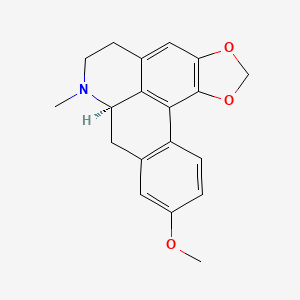
(-)-Isolaureline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isolaureline is an alkaloid compound that has been identified in various plant species, including Liriodendron tulipifera and Annona muricata . It is known for its complex structure and potential biological activities. The compound has garnered interest due to its presence in traditional medicinal plants and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isolaureline involves several steps, typically starting from simpler organic molecules. One common synthetic route involves the construction of the core structure through a series of cyclization reactions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of isolaureline is less common due to its complex structure and the availability of natural sources. Extraction from plants like Annona muricata is a more feasible method for obtaining isolaureline in significant quantities . The extraction process involves the use of solvents such as ethanol or methanol, followed by purification steps to isolate the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Isolaureline undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups present in isolaureline, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.
Substitution: Substitution reactions can introduce new functional groups into the isolaureline structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new alkyl or aryl groups into the molecule .
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a model compound for studying alkaloid synthesis and reactivity.
Biology: Research has shown that isolaureline can interact with various biological targets, making it a candidate for studying cellular processes.
Medicine: The compound has demonstrated potential therapeutic effects, including anti-cancer and anti-diabetic activities
Wirkmechanismus
The mechanism of action of isolaureline involves its interaction with specific molecular targets. For instance, it has been shown to bind to serotonin receptors, acting as an antagonist or modulator . Additionally, isolaureline can inhibit the activity of certain enzymes, thereby affecting various biochemical pathways. The compound’s ability to interact with multiple targets makes it a versatile molecule for therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
Isolaureline is part of a group of alkaloids that share similar structural features. Some of the similar compounds include:
Anonaine: Another alkaloid found in Annona muricata, known for its anti-cancer properties.
Coclaurine: A benzyltetrahydroisoquinoline alkaloid with various pharmacological activities.
Compared to these compounds, isolaureline stands out due to its unique binding properties and broader range of biological activities .
Eigenschaften
CAS-Nummer |
475-84-3 |
|---|---|
Molekularformel |
C19H19NO3 |
Molekulargewicht |
309.4 g/mol |
IUPAC-Name |
(12R)-16-methoxy-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaene |
InChI |
InChI=1S/C19H19NO3/c1-20-6-5-11-9-16-19(23-10-22-16)18-14-4-3-13(21-2)7-12(14)8-15(20)17(11)18/h3-4,7,9,15H,5-6,8,10H2,1-2H3/t15-/m1/s1 |
InChI-Schlüssel |
GXFOBPWUVXXUIF-OAHLLOKOSA-N |
Isomerische SMILES |
CN1CCC2=CC3=C(C4=C2[C@H]1CC5=C4C=CC(=C5)OC)OCO3 |
Kanonische SMILES |
CN1CCC2=CC3=C(C4=C2C1CC5=C4C=CC(=C5)OC)OCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


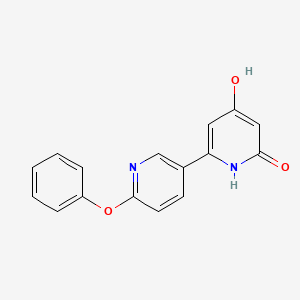
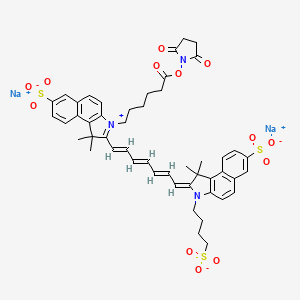
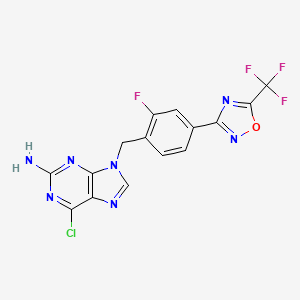
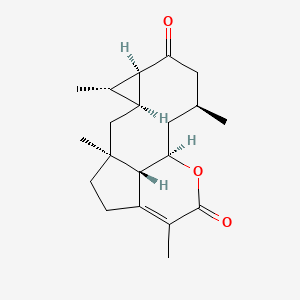
![1'-[(2,4-dichlorophenyl)methyl]-2-oxospiro[1H-indole-3,4'-piperidine]-5-carboxylic acid](/img/structure/B12380699.png)
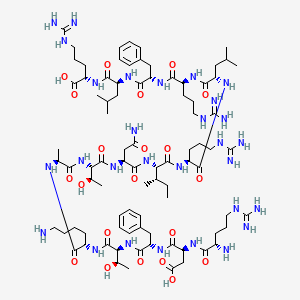
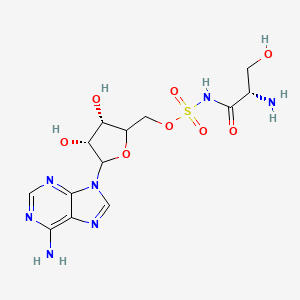

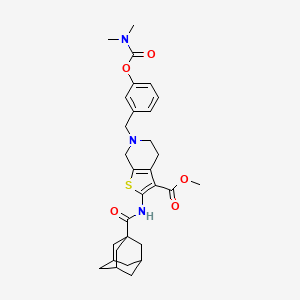


![N-[(E)-[2-[(2-oxochromen-3-yl)methoxy]phenyl]methylideneamino]naphthalene-1-carboxamide](/img/structure/B12380735.png)
![tetrasodium;5-benzamido-4-hydroxy-3-[[1-sulfonato-6-(2-sulfonatooxyethylsulfonyl)naphthalen-2-yl]diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12380738.png)
